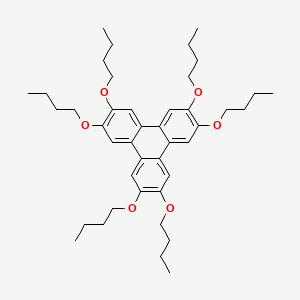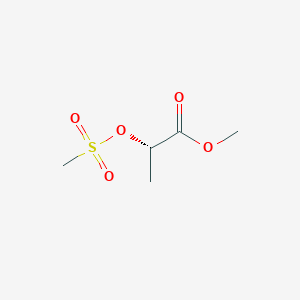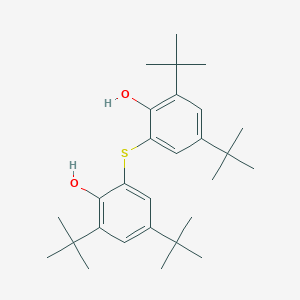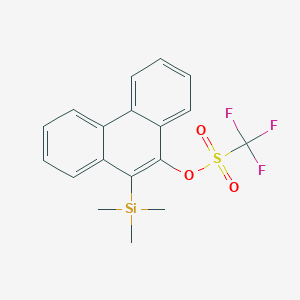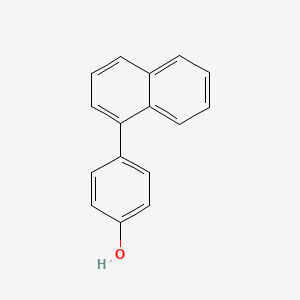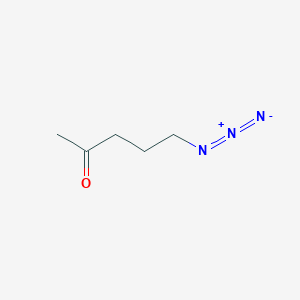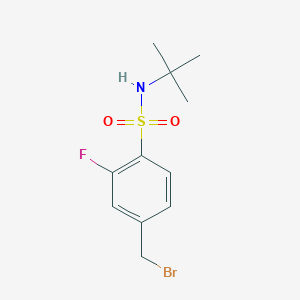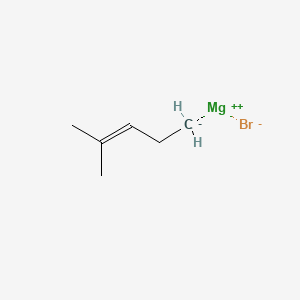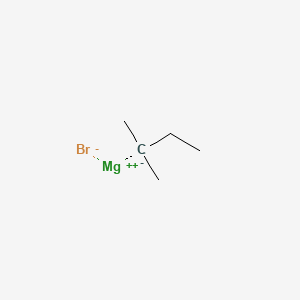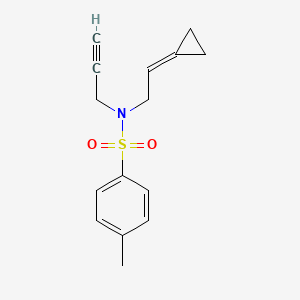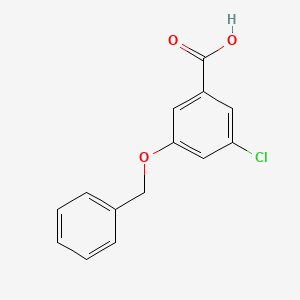
3-(Benzoxy)-5-chlorobenzoic acid
Vue d'ensemble
Description
Benzoic acid is an organic compound described by the chemical formula C6H5COOH. It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .
Synthesis Analysis
Benzoic acid is commercially produced by partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates . In the laboratory, it can be prepared by hydrolysis of benzonitrile and benzamide, or by oxidation of benzyl compounds .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Benzoic acid can undergo various reactions. For example, it can react with a halogen in the presence of a catalyst such as ferric chloride to form a halogenated molecule . It can also undergo decarboxylation under specific conditions, producing benzene .Physical and Chemical Properties Analysis
Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It has a density of 1.075 grams per cubic centimeter at 130°C. It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ (ppar-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence amino acid and fatty acid metabolism pathways . These pathways play vital roles in energy production, protein synthesis, and cellular signaling .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have a total systemic exposure (auc_total) of 663 ± 10 μg min/mL, and an elimination half-life (T_el 1/2) of 394 ± 39 min . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit ppar-γ agonist activity, capable of activating glucokinase and inhibiting protein glycation . These activities could potentially lead to various cellular effects, including changes in glucose metabolism and protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds, such as cypermethrin and other pyrethroid pesticides, can be influenced by microbial activity in the soil . Additionally, the synthesis and accumulation of secondary metabolites in plants, which include a wide range of compounds similar to 3-(Benzoxy)-5-chlorobenzoic acid, can be influenced by various environmental factors such as light, temperature, and soil nutrients .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCTENTYBZIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
